![molecular formula C12H16FNO B1426826 [1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine CAS No. 1341502-50-8](/img/structure/B1426826.png)
[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine
Descripción general
Descripción
[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine (CFPE) is a synthetic amine that has been studied for its potential applications in a variety of scientific research fields. CFPE is a derivative of the cyclopropylmethyl amine family and is composed of one cyclopropyl group, two fluorophenoxy groups, and one methyl group. CFPE is an important structural unit in the development of novel pharmaceuticals, and its unique properties have enabled its use in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties Compounds with cyclopropyl groups and fluorophenoxy substituents have been synthesized for a range of applications, including as intermediates in pharmaceutical synthesis. The manipulation of cyclopropyl groups and fluorinated ethers can lead to compounds with unique physical and chemical properties, useful in drug design and materials science. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate demonstrates the utility of incorporating cyclopropyl and fluoro groups into complex molecules for structural analysis and potential biological activity (Johnson et al., 2006).
Biological Activities Fluorophenyl compounds, especially those with additional functional groups such as cyclopropyl and ethylamine, often exhibit significant biological activities. These activities include acting as inhibitors for various enzymes or receptors, which can be leveraged in the development of new therapeutics. For example, the study of bromophenol derivatives with cyclopropyl moieties has shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, important targets in treating conditions such as Alzheimer's disease (Boztaş et al., 2019).
Ethylene Perception and Plant Growth In agriculture and plant science, compounds that can interact with ethylene perception in plants offer valuable tools for studying plant growth and development. Cyclopropene derivatives are known for their ethylene antagonistic properties, allowing for the control of ripening and senescence in fruits and vegetables. The application of 1-methylcyclopropene (1-MCP), for instance, demonstrates the potential of cyclopropyl compounds to regulate ethylene-dependent processes, extending the shelf life of perishable produce (Watkins, 2006).
Propiedades
IUPAC Name |
1-cyclopropyl-2-(3-fluorophenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-14-12(9-5-6-9)8-15-11-4-2-3-10(13)7-11/h2-4,7,9,12,14H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNUUIKRPGQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC1=CC(=CC=C1)F)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



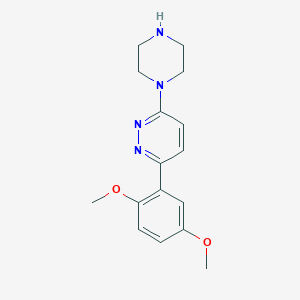
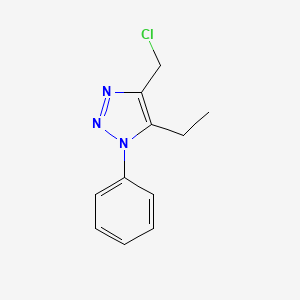

![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)


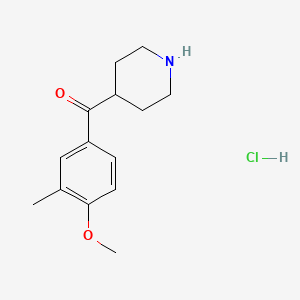
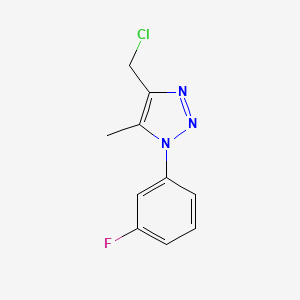
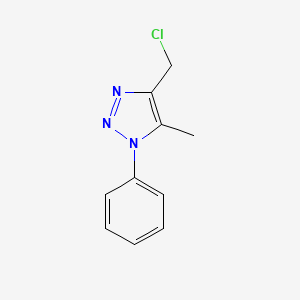
![Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate](/img/structure/B1426758.png)
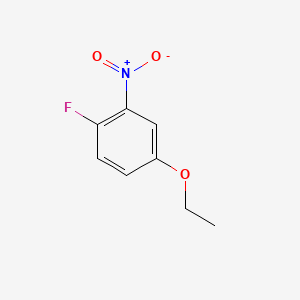
![(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B1426760.png)

